molecular formula C25H22BF4N B3006406 2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium; tetrafluoroboranuide CAS No. 80560-97-0

2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium; tetrafluoroboranuide

Cat. No. B3006406
CAS RN: 80560-97-0
M. Wt: 423.26
InChI Key: LUJBTFWLQBRUMR-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium; tetrafluoroboranuide, commonly known as DPP+, is an organic compound that has been extensively studied for its potential applications in scientific research. DPP+ is a cationic dye that is commonly used in biological and medical research as a fluorescent probe for imaging and detecting biological molecules.

Scientific Research Applications

DPP+ has been widely studied for its potential applications in scientific research. One of the most common uses of DPP+ is as a fluorescent probe for imaging and detecting biological molecules. DPP+ has been used to detect and image DNA, RNA, proteins, and other biomolecules in living cells and tissues. DPP+ has also been used as a sensor for detecting changes in pH, metal ions, and other environmental factors in biological systems.

Mechanism of Action

The mechanism of action of DPP+ involves the interaction of the cationic dye with biological molecules such as DNA, RNA, and proteins. DPP+ binds to these molecules through electrostatic interactions and forms a complex that emits a fluorescent signal when excited with light. The fluorescent signal can be detected and imaged using a fluorescence microscope or other imaging techniques.
Biochemical and Physiological Effects:
DPP+ has been shown to have minimal biochemical and physiological effects on living cells and tissues. Studies have shown that DPP+ does not significantly affect cell viability, proliferation, or differentiation. DPP+ has also been shown to have minimal toxicity in animal models, making it a safe and effective tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPP+ is its high sensitivity and specificity for detecting biological molecules. DPP+ is also highly soluble in polar solvents, making it easy to use in a variety of experimental settings. However, DPP+ has some limitations, including its relatively high cost and the need for specialized equipment for imaging and detecting the fluorescent signal.

Future Directions

There are many potential future directions for DPP+ in scientific research. One area of interest is the development of new fluorescent probes based on DPP+ that can detect specific biomolecules or environmental factors in biological systems. Another area of interest is the use of DPP+ in drug discovery and development, as it can be used to screen large libraries of compounds for potential therapeutic agents. Additionally, DPP+ may have applications in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of DPP+ involves the reaction of 2,4-diphenylpyridine with benzyl bromide in the presence of a strong base, followed by the addition of tetrafluoroboric acid. The resulting product is a yellow crystalline solid that is highly soluble in polar solvents such as water and ethanol.

properties

IUPAC Name

2,4-diphenyl-1-(2-phenylethyl)pyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N.BF4/c1-4-10-21(11-5-1)16-18-26-19-17-24(22-12-6-2-7-13-22)20-25(26)23-14-8-3-9-15-23;2-1(3,4)5/h1-15,17,19-20H,16,18H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJBTFWLQBRUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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